4-Bromopyridine-3-boronic acid HBr
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Overview
Description
4-Bromopyridine-3-boronic acid HBr: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups in its structure makes it a versatile reagent for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridine-3-boronic acid HBr typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 4-bromopyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out at low temperatures to prevent over-alkylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridine-3-boronic acid HBr undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the boronic acid group with an aryl halide.
Scientific Research Applications
4-Bromopyridine-3-boronic acid HBr has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of materials such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromopyridine-3-boronic acid HBr in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
4-Bromopyridine-3-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a boronic acid group.
4-Bromopyridine-3-boronic acid: The parent compound without the HBr addition.
Uniqueness: 4-Bromopyridine-3-boronic acid HBr is unique due to the presence of both bromine and boronic acid functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo Suzuki-Miyaura coupling reactions makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C5H6BBr2NO2 |
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Molecular Weight |
282.73 g/mol |
IUPAC Name |
(4-bromopyridin-3-yl)boronic acid;hydrobromide |
InChI |
InChI=1S/C5H5BBrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H |
InChI Key |
WWBLWWAFEATIMV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)Br)(O)O.Br |
Origin of Product |
United States |
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